

Stability and Storage of Ivermectin-d2 Powder: A Technical Guide

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Compound of Interest

Compound Name: **Ivermectin-d2**

Cat. No.: **B10829728**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Ivermectin-d2** powder. **Ivermectin-d2**, a deuterated analog of Ivermectin, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability is paramount for accurate and reproducible experimental results. This document outlines the known stability profile, optimal storage parameters, and detailed experimental protocols for stability-indicating analyses.

Core Stability Profile and Storage Recommendations

Ivermectin-d2 is a stable isotope-labeled compound that is expected to have a chemical stability profile analogous to that of Ivermectin. As a solid, off-white powder, it is considered stable under normal conditions. However, studies on Ivermectin have demonstrated its susceptibility to degradation under specific stress conditions.

Recommended Storage Conditions

For optimal long-term stability, **Ivermectin-d2** powder should be stored under the following conditions:

Parameter	Recommendation	Rationale
Temperature	-20°C	To minimize thermal degradation and preserve long-term integrity. [1]
Light	Protect from light	Ivermectin is susceptible to photodegradation. [2] [3]
Moisture	Store in a dry place	Hydrolysis can occur, particularly in acidic or alkaline conditions. [2]
Atmosphere	Store in a tightly sealed container	To protect from moisture and atmospheric oxygen, which can cause oxidative degradation.

One supplier indicates a stability of at least four years when stored appropriately.[\[4\]](#) However, it is crucial to refer to the certificate of analysis provided by the specific supplier for lot-specific expiry dates and storage recommendations.

Factors Influencing Stability

Several factors can impact the stability of **Ivermectin-d2** powder. The primary degradation pathways identified for Ivermectin, which are applicable to its deuterated form, include:

- Hydrolysis: Degradation occurs in both acidic and alkaline conditions.[\[2\]](#)
- Oxidation: Ivermectin is susceptible to oxidative degradation.[\[2\]](#)
- Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[\[2\]](#)[\[3\]](#)
- Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.[\[2\]](#)

A study on Ivermectin API lots showed instability when stored at room temperature and 45% relative humidity for two years, underscoring the importance of controlled storage conditions.[\[5\]](#)

Quantitative Stability Data

While specific long-term and accelerated stability data for **Ivermectin-d2** powder is not readily available in the public domain, the following table summarizes stability data for Ivermectin in a solution, which provides insights into its degradation kinetics under various conditions. It is important to note that the stability of the solid powder may differ from that of a solution.

Condition	Matrix	Duration	Temperature	Relative Humidity	Remaining Ivermectin (%)	Reference
Room Temperature	0.2% w/v Oral Solution	3 months	25°C	60%	~97%	[4]
Accelerated	0.2% w/v Oral Solution	3 months	40°C	75%	Not specified, but physically stable	[4]

Experimental Protocols for Stability Assessment

To assess the stability of **Ivermectin-d2** powder, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose. The following are detailed methodologies for conducting forced degradation studies and subsequent analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

1. Preparation of Stock Solution: Prepare a stock solution of **Ivermectin-d2** powder in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
2. Stress Conditions:

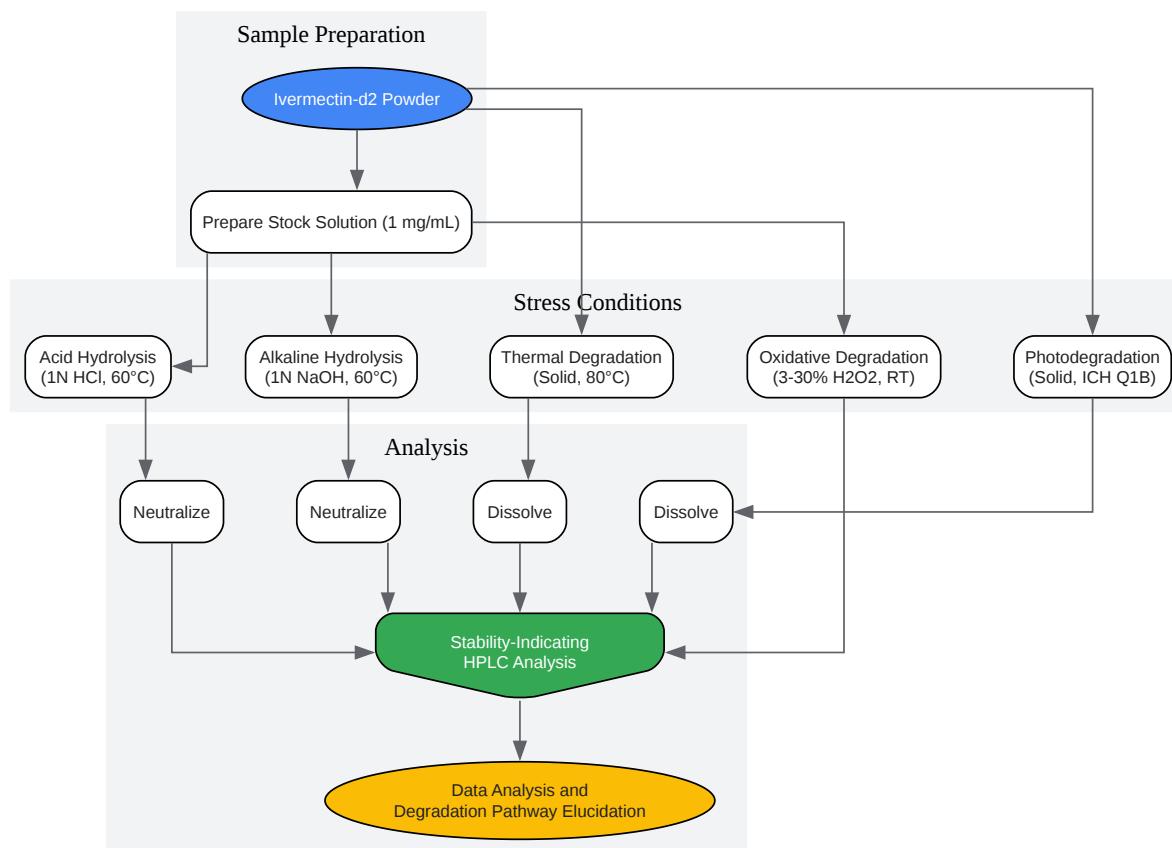
- Acid Hydrolysis:
 - Mix equal volumes of the stock solution and 1N hydrochloric acid.
 - Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
 - Neutralize the solution with 1N sodium hydroxide before analysis.
- Alkaline Hydrolysis:
 - Mix equal volumes of the stock solution and 1N sodium hydroxide.
 - Incubate at 60°C for a specified period.
 - Neutralize the solution with 1N hydrochloric acid before analysis.
- Oxidative Degradation:
 - Mix equal volumes of the stock solution and 3-30% hydrogen peroxide.
 - Keep the solution at room temperature for a specified period, protected from light.
- Thermal Degradation (Solid State):
 - Place the **Ivermectin-d2** powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.
 - Dissolve the heat-stressed powder in a suitable solvent for analysis.
- Photodegradation (Solid State):
 - Expose the **Ivermectin-d2** powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
 - A control sample should be kept in the dark under the same temperature conditions.
 - Dissolve the photo-stressed powder in a suitable solvent for analysis.

Stability-Indicating HPLC Method

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer) is typical. The exact composition should be optimized to achieve good separation between the parent peak and any degradation products.
- Flow Rate: Approximately 1.0 - 1.5 mL/min.
- Detection: UV detection at approximately 245 nm.
- Injection Volume: 20 μ L.
- Analysis: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent **Ivermectin-d2** peak.

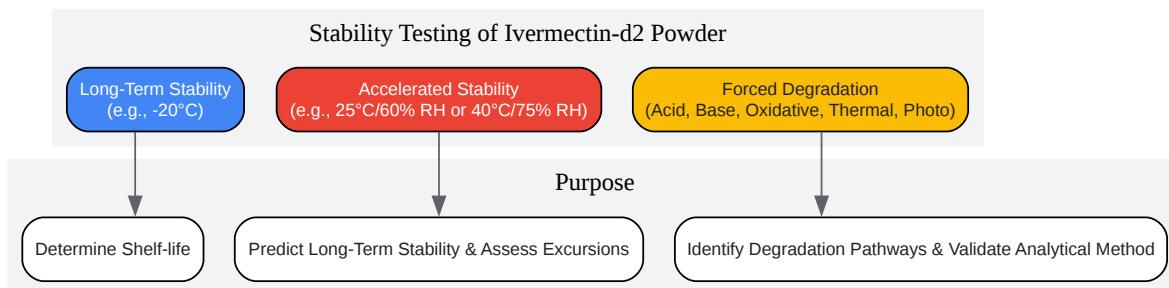
Visualizations

Experimental Workflow for Forced Degradation Study

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Caption: Workflow for a forced degradation study of **Ivermectin-d2** powder.

Logical Relationship of Stability Testing

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Caption: Logical relationship between different types of stability studies.

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